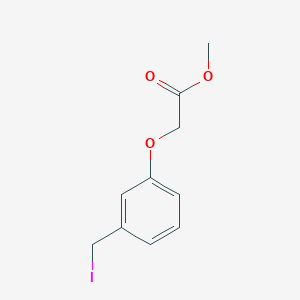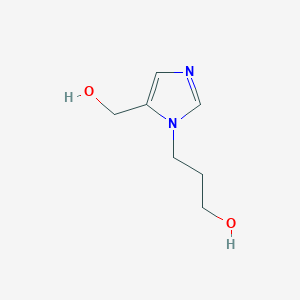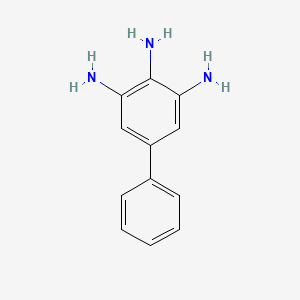![molecular formula C13H22N2O3 B8329339 Tert-butyl 3-acetyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8329339.png)
Tert-butyl 3-acetyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-acetyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound with the molecular formula C11H20N2O2. It is known for its unique bicyclic structure, which includes a diaza-bicyclo[3.2.1]octane core. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and chemical research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester typically involves the reaction of 3-benzyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester with palladium on carbon in the presence of ethanol under hydrogen atmosphere . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques such as chromatography ensures the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-acetyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new functionalized derivatives .
Aplicaciones Científicas De Investigación
Tert-butyl 3-acetyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-acetyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of enzymes such as PARP-1, thereby modulating cellular processes like DNA repair and apoptosis . The compound’s unique structure allows it to bind selectively to its targets, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate: Used in the preparation of substituted pyrrolo[2,3-b]pyridines.
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Utilized in the synthesis of isoquinolinone derivatives.
Uniqueness
Tert-butyl 3-acetyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate stands out due to its acetyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals and other specialized applications .
Propiedades
Fórmula molecular |
C13H22N2O3 |
|---|---|
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
tert-butyl 3-acetyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-9(16)14-7-10-5-6-11(8-14)15(10)12(17)18-13(2,3)4/h10-11H,5-8H2,1-4H3 |
Clave InChI |
BQWWWBHCFMDWLM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC2CCC(C1)N2C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2S*,4R*)-4-{[tert-butyl(diphenyl)silyl]oxy}-2-fluorocyclohexanone](/img/structure/B8329302.png)


![6-(2-Hydroxyethyl) 4H-benzo[1,4]thiazin-3-one](/img/structure/B8329323.png)
![Methyl 4-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8329349.png)

